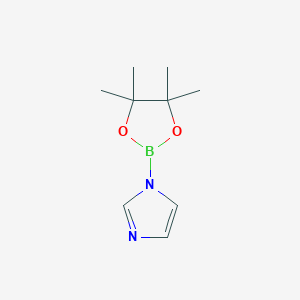
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is a chemical compound that features a unique combination of a boron-containing dioxaborolane ring and an imidazole ring
Méthodes De Préparation
The synthesis of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole typically involves the reaction of an imidazole derivative with a boronic ester. One common method includes the use of pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane) as a boron source. The reaction is often catalyzed by palladium complexes under inert conditions to prevent oxidation and moisture interference .
Synthetic Route Example:
Starting Materials: Imidazole derivative, pinacolborane.
Catalyst: Palladium complex (e.g., PdCl2(dppf)).
Solvent: Dioxane.
Reaction Conditions: Room temperature, inert atmosphere (e.g., nitrogen or argon).
Industrial Production: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole undergoes various chemical reactions, making it a valuable intermediate in organic synthesis.
Types of Reactions:
Borylation: The compound can participate in borylation reactions, where the boron atom forms new bonds with carbon atoms.
Hydroboration: It can undergo hydroboration reactions with alkynes and alkenes in the presence of transition metal catalysts.
Suzuki Coupling: The boronic ester group allows it to participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Catalysts: Palladium or copper complexes.
Solvents: Dioxane, tetrahydrofuran (THF).
Conditions: Inert atmosphere, room temperature to elevated temperatures.
Major Products:
Borylated Compounds: Formation of new C-B bonds.
Hydroborated Products: Addition of boron across double or triple bonds.
Biaryl Compounds: Products of Suzuki coupling reactions.
Applications De Recherche Scientifique
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole has a wide range of applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of biologically active compounds.
Materials Science: Utilized in the development of new materials, including polymers and advanced composites.
Catalysis: Acts as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mécanisme D'action
The mechanism of action of 1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole is primarily based on its ability to form stable complexes with transition metals and its reactivity towards various organic substrates. The boron atom in the dioxaborolane ring can coordinate with metal centers, facilitating catalytic processes. Additionally, the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s reactivity and selectivity .
Comparaison Avec Des Composés Similaires
1-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole can be compared with other boronic esters and imidazole derivatives:
Pinacolborane (4,4,5,5-Tetramethyl-1,3,2-dioxaborolane): Similar boronic ester but lacks the imidazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Contains a pyrazole ring instead of an imidazole ring.
1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene: A tri-substituted benzene derivative with three boronic ester groups.
Uniqueness: The combination of the boronic ester and imidazole ring in this compound provides unique reactivity and versatility, making it a valuable compound in various fields of research and industrial applications.
Propriétés
Formule moléculaire |
C9H15BN2O2 |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole |
InChI |
InChI=1S/C9H15BN2O2/c1-8(2)9(3,4)14-10(13-8)12-6-5-11-7-12/h5-7H,1-4H3 |
Clé InChI |
QUIWOJUTFBOMBX-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


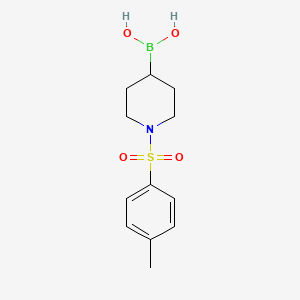
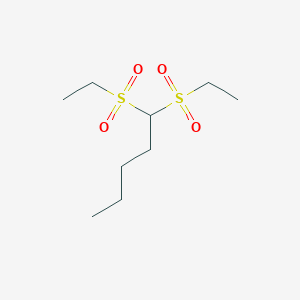

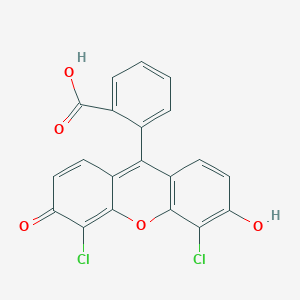
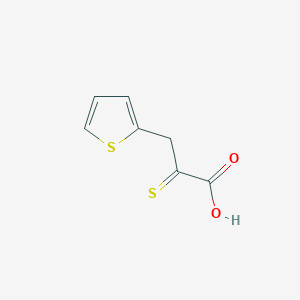
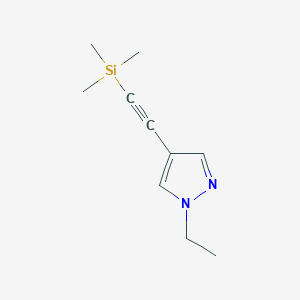


![(8-chloro-3,5-dihydro-2H-furo[2,3-f]indol-2-yl)methanol](/img/structure/B13992782.png)
![methyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylate](/img/structure/B13992796.png)

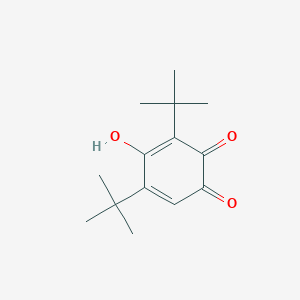
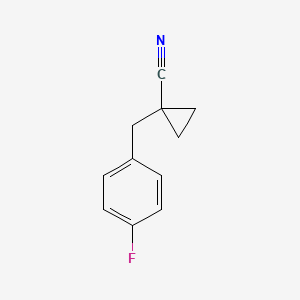
![Dimethyl 5,6-bis(acetyloxymethyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate](/img/structure/B13992817.png)
